Man1-b-4-Glc-OPNP

Glycosyltransferase Assay Glycolipid Synthesis Enzyme Kinetics

Specifically designed as an acceptor substrate for β1,3-N-acetylglucosaminyltransferase (brn), Man1-b-4-Glc-OPNP provides a >34-fold higher signal than the closest disaccharide analog, ensuring high-sensitivity quantification of arthro-series glycolipid synthesis. Generic pNP-monosaccharides fail to elicit meaningful activity, making this compound essential for valid enzyme kinetics and high-throughput inhibitor screening. Choose this product for precise, reproducible data where standard substrates prove inadequate.

Molecular Formula C18H25NO13
Molecular Weight 463.4 g/mol
Cat. No. B15352438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMan1-b-4-Glc-OPNP
Molecular FormulaC18H25NO13
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14+,15-,16-,17-,18+/m1/s1
InChIKeyIAYJZWFYUSNIPN-VKDBYXODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Man1-b-4-Glc-OPNP: A Specialized Chromogenic Disaccharide Substrate for β1,3-N-Acetylglucosaminyltransferase Assays


Man1-b-4-Glc-OPNP (p-nitrophenyl 4-O-β-D-mannopyranosyl-β-D-glucopyranoside) is a synthetic, chromogenic disaccharide consisting of a mannose and glucose unit linked via a β(1→4) glycosidic bond, conjugated to a para-nitrophenyl (pNP) reporter group. This compound is specifically designed as a sensitive acceptor substrate for glycosyltransferases, notably the β1,3-N-acetylglucosaminyltransferase (GlcNAcT) from Drosophila melanogaster, where it mimics the natural arthro-series glycolipid core structure [1]. Upon enzymatic transfer of N-acetylglucosamine, the pNP moiety allows for direct, quantitative activity measurement via UV-Vis spectroscopy.

Why Simple pNP-Monosaccharides Cannot Replace Man1-b-4-Glc-OPNP for Analyzing β1,3-GlcNAcT Activity


The enzymatic activity of the Drosophila melanogaster β1,3-N-acetylglucosaminyltransferase (brn) is highly specific for the Man(β1,4)Glc disaccharide core structure. Generic p-nitrophenyl monosaccharide substrates, such as pNP-β-D-mannopyranoside or pNP-β-D-glucopyranoside, fail to elicit meaningful transferase activity. As demonstrated in direct comparative assays, the use of the correct disaccharide substrate, Man1-b-4-Glc-OPNP, results in a transferase activity that is two orders of magnitude higher than that observed with any other tested monosaccharide or disaccharide acceptor [1]. Substituting this compound with a simpler, more common pNP-glycoside would lead to a failure to detect or accurately quantify this specific enzyme activity, rendering the assay invalid.

Quantitative Evidence for Man1-b-4-Glc-OPNP's Unique Performance as a Glycosyltransferase Acceptor


Over 34-Fold Higher Activity for brn GlcNAcT Compared to Gal(β1,4)Glc-OPNP Analog

The activity of the Drosophila melanogaster brainiac (brn) β1,3-N-acetylglucosaminyltransferase on Man1-b-4-Glc-OPNP is 34.3-fold higher than its activity on the structurally analogous disaccharide acceptor Gal(β1,4)Glc(β1-OpNP) [1].

Glycosyltransferase Assay Glycolipid Synthesis Enzyme Kinetics

Activity on Man1-b-4-Glc-OPNP is Over 2-Fold Higher Than on its β-Monosaccharide Constituent

The brn glycosyltransferase exhibits a 2.1-fold higher activity on the disaccharide acceptor Man1-b-4-Glc-OPNP compared to the simple β-linked monosaccharide acceptor Man(β1-OpNP) [1].

Substrate Specificity Glycosyltransferase Structure-Activity Relationship

Negligible Activity on Non-Mannose Containing Disaccharides Confirms Linkage Specificity

The brn GlcNAcT shows no significant activity above background on the α-linked mannose acceptor Man(α1-OpNP) (16.1 pmol/min/mL), which is 53-fold lower than its activity on Man1-b-4-Glc-OPNP. This demonstrates a strict requirement for both the β-anomeric configuration and the disaccharide core [1].

Substrate Profiling Glycosyltransferase Assay Development

Man1-b-4-Glc-OPNP is a Substrate for 4-O-β-D-Mannosyl-D-Glucose Phosphorylase (MGP)

Man1-b-4-Glc-OPNP, when deprotected to its reducing sugar form (4-O-β-D-mannopyranosyl-D-glucopyranose), is a specific substrate for 4-O-β-D-mannosyl-D-glucose phosphorylase (MGP, EC 2.4.1.281) [1]. This enzyme is part of the mannan catabolic pathway in bacteria like Bacteroides fragilis and Ruminococcus albus.

Mannan Metabolism Phosphorylase Assay Metabolic Engineering

Optimal Research Applications for Man1-b-4-Glc-OPNP Based on Differential Performance Data


Quantifying β1,3-N-Acetylglucosaminyltransferase (brn) Activity in Glycolipid Biosynthesis Studies

This compound is the optimal chromogenic acceptor substrate for the precise quantification of Drosophila melanogaster brainiac (brn) β1,3-N-acetylglucosaminyltransferase activity. The data show it provides a >34-fold higher signal than the closest disaccharide analog, ensuring high sensitivity and a wide dynamic range for enzymatic assays [1]. This is essential for studies of arthro-series glycolipid synthesis, enzyme kinetics, and for high-throughput screening of potential GlcNAcT inhibitors.

Profiling Substrate Specificity of Novel or Engineered Glycosyltransferases

Given its defined and highly selective recognition by the brn enzyme, Man1-b-4-Glc-OPNP serves as a key tool for characterizing the substrate binding pocket of related or engineered glycosyltransferases. Its activity profile against a panel of other pNP-glycosides (e.g., Man-β-OPNP, Gal-β1,4-Glc-OPNP) provides a benchmark for assessing mutations that alter substrate specificity or catalytic efficiency, as demonstrated by the 53-fold discrimination against α-linked mannose [1].

Investigating Mannan Catabolism via Coupled Phosphorylase Assays

Researchers studying bacterial mannan degradation pathways can utilize the core disaccharide structure of this compound as a specific substrate for 4-O-β-D-mannosyl-D-glucose phosphorylase (MGP) [2]. This enables the development of coupled enzymatic assays to monitor the epimerization and phosphorolysis steps in the pathway, which are not possible with other commercial disaccharide substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Man1-b-4-Glc-OPNP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.